molecular formula C7H11IO2 B13138624 tert-Butyl(Z)-3-iodoacrylate

tert-Butyl(Z)-3-iodoacrylate

Cat. No.: B13138624
M. Wt: 254.07 g/mol
InChI Key: OHFIYHTZZSLYRJ-PLNGDYQASA-N
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Description

tert-Butyl(Z)-3-iodoacrylate is an organic compound that features a tert-butyl ester group and an iodine atom attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(Z)-3-iodoacrylate can be synthesized through several methods. One common approach involves the iodination of tert-butyl acrylate. This can be achieved by reacting tert-butyl acrylate with iodine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(Z)-3-iodoacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield tert-butyl(Z)-3-azidoacrylate, while addition of bromine would produce dibromo derivatives .

Scientific Research Applications

tert-Butyl(Z)-3-iodoacrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of tert-Butyl(Z)-3-iodoacrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the double bond in the acrylate moiety are key reactive sites. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. These interactions can affect molecular pathways and biological processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acrylate: Lacks the iodine atom, making it less reactive in substitution reactions.

    tert-Butyl bromoacrylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    tert-Butyl chloroacrylate:

Uniqueness

tert-Butyl(Z)-3-iodoacrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

tert-butyl (Z)-3-iodoprop-2-enoate

InChI

InChI=1S/C7H11IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4-

InChI Key

OHFIYHTZZSLYRJ-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\I

Canonical SMILES

CC(C)(C)OC(=O)C=CI

Origin of Product

United States

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